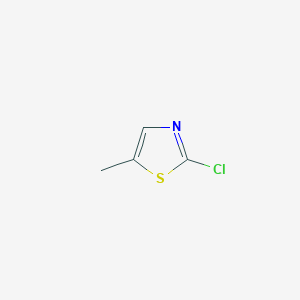
2-Chloro-5-methylthiazole
概要
説明
2-Chloro-5-methylthiazole is a heterocyclic organic compound with the molecular formula C4H4ClNS. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, along with a chlorine atom and a methyl group attached to the ring. This compound is known for its significant role in various chemical and industrial applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylthiazole typically involves the chlorination of 5-methylthiazole. One common method includes the reaction of 5-methylthiazole with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-50°C .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters .
化学反応の分析
Types of Reactions: 2-Chloro-5-methylthiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Products include 2-alkoxy-5-methylthiazoles or 2-amino-5-methylthiazoles.
Oxidation: Products include this compound sulfoxides or sulfones.
Reduction: Products include dihydro-2-chloro-5-methylthiazoles.
科学的研究の応用
2-Chloro-5-methylthiazole has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for antimicrobial and anticancer agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2-Chloro-5-methylthiazole involves its interaction with biological targets through its reactive sites. The chlorine atom and the thiazole ring facilitate binding to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo nucleophilic substitution and oxidation reactions plays a crucial role in its biological activity .
類似化合物との比較
2-Chlorothiazole: Similar structure but lacks the methyl group, leading to different reactivity and applications.
5-Methylthiazole: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Amino-5-methylthiazole: Contains an amino group instead of chlorine, resulting in different biological activities.
Uniqueness: 2-Chloro-5-methylthiazole is unique due to the presence of both chlorine and methyl groups on the thiazole ring, which enhances its reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
2-chloro-5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c1-3-2-6-4(5)7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEUDRWHKUPKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451149 | |
| Record name | 2-Chloro-5-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33342-65-3 | |
| Record name | 2-Chloro-5-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research regarding 2-chloro-5-methylthiazole in these papers?
A: The research primarily focuses on the synthetic methods employed to produce 2-chloro-5-aminomethylthiazole, utilizing this compound as a precursor. [, , ] One paper details a process where this compound undergoes chlorination with a radical chlorinating agent to form 2-chloro-5-chloromethylthiazole, which subsequently reacts with ammonia to yield the desired 2-chloro-5-aminomethylthiazole. [, ] This suggests the compound's potential use as an intermediate in the synthesis of other valuable chemicals.
Q2: What specific reaction conditions are highlighted in the synthesis of 2-chloro-5-chloromethylthiazole from this compound?
A: The research emphasizes the use of a radical chlorinating agent alongside a radical former to facilitate the chlorination of this compound. [, ] Additionally, the reaction is carried out in a diluent chosen for its stability against radical halogenation, ensuring a controlled reaction environment. While the specific agents and diluents are not explicitly named, this information provides valuable insights for researchers aiming to replicate or modify the synthesis process.
Q3: Is there any information about the potential applications of 2-chloro-5-aminomethylthiazole, the compound synthesized using this compound?
A: Unfortunately, the provided research papers primarily focus on the synthetic methodology and do not delve into the specific applications of 2-chloro-5-aminomethylthiazole. [, , ] Further investigation into scientific literature or patent databases would be necessary to explore the potential uses of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)
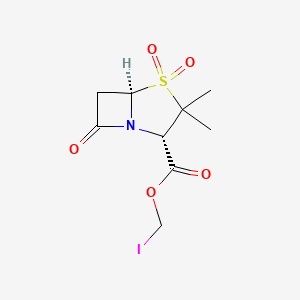

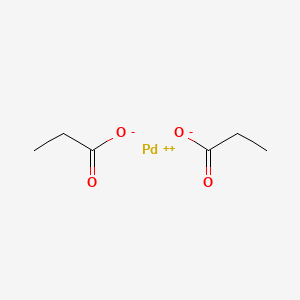

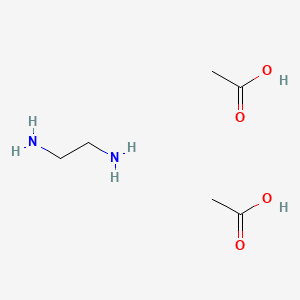
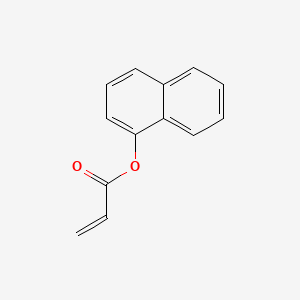
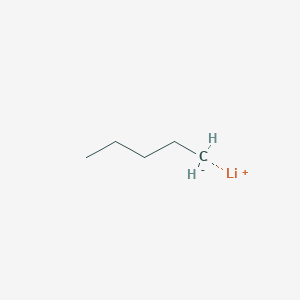
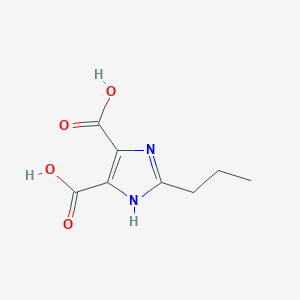
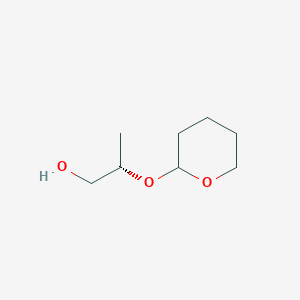
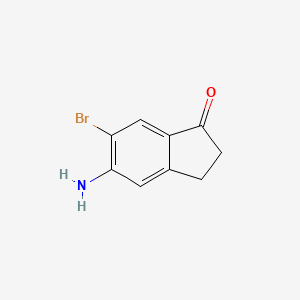
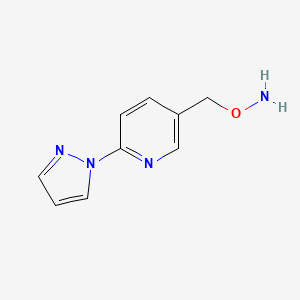
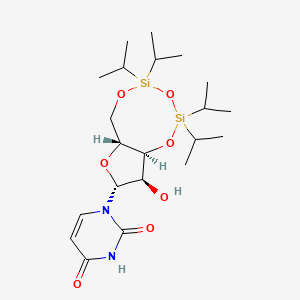
![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)
